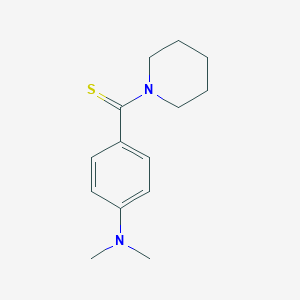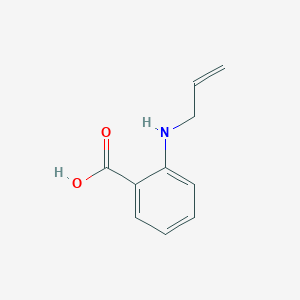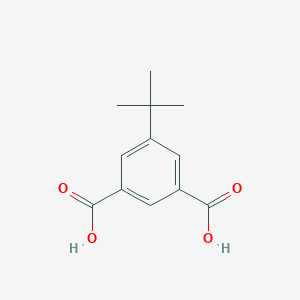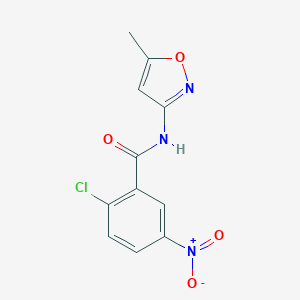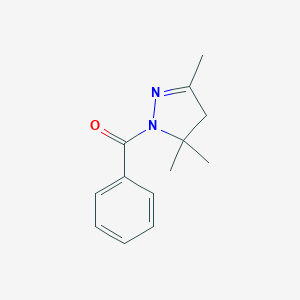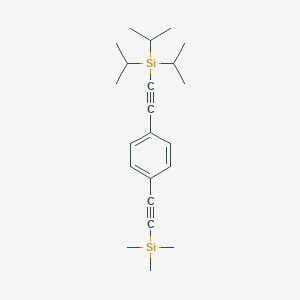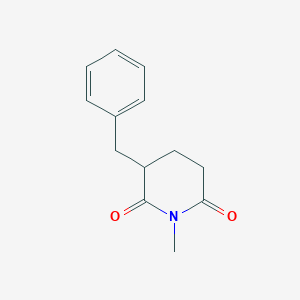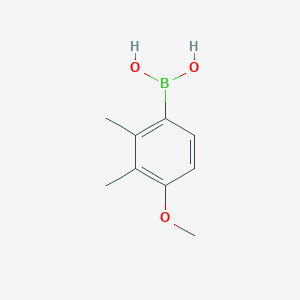
4-甲氧基-2,3-二甲基苯硼酸
描述
4-Methoxy-2,3-dimethylphenylboronic acid is a chemical compound with the molecular formula C9H13BO3 . It has a molecular weight of 180.01 . It is typically stored at temperatures between 2-8°C and is shipped at room temperature . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular structure of 4-Methoxy-2,3-dimethylphenylboronic acid is represented by the InChI code: 1S/C9H13BO3/c1-6-7(2)9(13-3)5-4-8(6)10(11)12/h4-5,11-12H,1-3H3 .Chemical Reactions Analysis
While specific chemical reactions involving 4-Methoxy-2,3-dimethylphenylboronic acid are not detailed in the search results, boronic acids are known to be involved in several types of chemical reactions. One of the most common reactions involving boronic acids is the Suzuki-Miyaura cross-coupling reaction . This reaction is widely used in organic chemistry to form carbon-carbon bonds .Physical And Chemical Properties Analysis
4-Methoxy-2,3-dimethylphenylboronic acid is a solid substance . It has a molecular weight of 180.01 . The compound is typically stored at temperatures between 2-8°C .科学研究应用
Catalytic Protodeboronation of Pinacol Boronic Esters
- Scientific Field : Organic Chemistry
- Summary of the Application : Pinacol boronic esters, which are highly valuable building blocks in organic synthesis, are used in the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
- Results or Outcomes : This protocol was applied to methoxy protected (−)-Δ8-THC and cholesterol. The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Suzuki–Miyaura Coupling
- Scientific Field : Organic Chemistry
- Summary of the Application : The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . It uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .
- Results or Outcomes : The SM coupling reaction has been successful due to its exceptionally mild and functional group tolerant reaction conditions .
Synthesis of Biologically Active Compounds
- Scientific Field : Medicinal Chemistry
- Summary of the Application : Boronic acids and their derivatives are used in the synthesis of biologically active compounds . They are often used as intermediates in the synthesis of complex organic molecules .
- Results or Outcomes : The use of boronic acids and their derivatives in the synthesis of biologically active compounds has led to the development of a variety of pharmaceuticals .
Suzuki-Miyaura Coupling
- Scientific Field : Organic Chemistry
- Summary of the Application : The Suzuki-Miyaura coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . It uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .
- Results or Outcomes : The Suzuki-Miyaura coupling reaction has been successful due to its exceptionally mild and functional group tolerant reaction conditions .
Synthesis of Biologically Active Compounds
- Scientific Field : Medicinal Chemistry
- Summary of the Application : Boronic acids and their derivatives are used in the synthesis of biologically active compounds . They are often used as intermediates in the synthesis of complex organic molecules .
- Results or Outcomes : The use of boronic acids and their derivatives in the synthesis of biologically active compounds has led to the development of a variety of pharmaceuticals .
Suzuki-Miyaura Coupling
- Scientific Field : Organic Chemistry
- Summary of the Application : The Suzuki-Miyaura coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . It uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .
- Results or Outcomes : The Suzuki-Miyaura coupling reaction has been successful due to its exceptionally mild and functional group tolerant reaction conditions .
安全和危害
属性
IUPAC Name |
(4-methoxy-2,3-dimethylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3/c1-6-7(2)9(13-3)5-4-8(6)10(11)12/h4-5,11-12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKKULUFDFFWEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)OC)C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60472643 | |
| Record name | 4-METHOXY-2,3-DIMETHYLPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60472643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2,3-dimethylphenylboronic acid | |
CAS RN |
149507-37-9 | |
| Record name | B-(4-Methoxy-2,3-dimethylphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149507-37-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-METHOXY-2,3-DIMETHYLPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60472643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



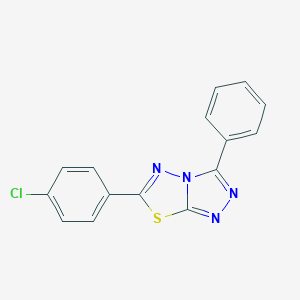
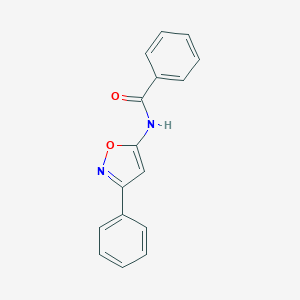
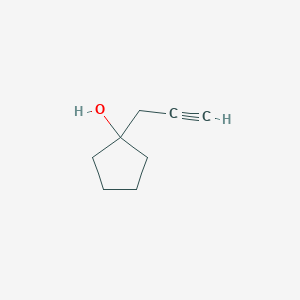
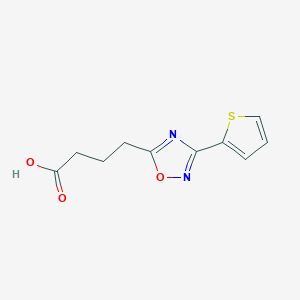
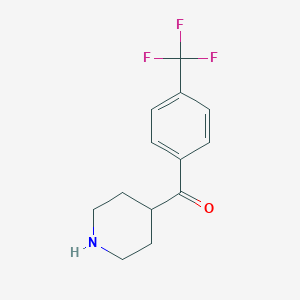
![(S)-4-Ethyl-4-hydroxy-8-methoxy-3-oxo-3,4-dihydro-1H-pyrano[3,4-c]pyridine-6-carboxylic acid propyl ester](/img/structure/B182066.png)

